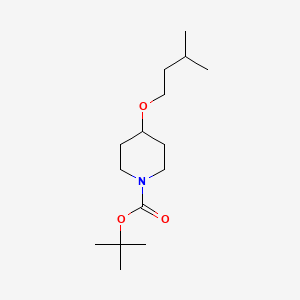Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate
CAS No.: 2034155-23-0
Cat. No.: VC2699212
Molecular Formula: C15H29NO3
Molecular Weight: 271.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034155-23-0 |
|---|---|
| Molecular Formula | C15H29NO3 |
| Molecular Weight | 271.4 g/mol |
| IUPAC Name | tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H29NO3/c1-12(2)8-11-18-13-6-9-16(10-7-13)14(17)19-15(3,4)5/h12-13H,6-11H2,1-5H3 |
| Standard InChI Key | HIAYCKXVRWMINM-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC1CCN(CC1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)CCOC1CCN(CC1)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Chemical Properties
Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate belongs to the family of N-protected piperidine derivatives that contain a Boc protecting group at the nitrogen position. This compound incorporates a 3-methylbutoxy (isopentyloxy) substituent at the 4-position of the piperidine ring, creating a structure with significant sp³ character. The molecular architecture of this compound provides valuable three-dimensional complexity, which is increasingly recognized as important in drug discovery.
Structural Components
The compound can be dissected into three key structural components:
-
A piperidine ring, which serves as the core heterocyclic scaffold
-
A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen
-
A 3-methylbutoxy side chain connected at the 4-position of the piperidine ring
The Boc protecting group is a common feature in synthetic chemistry, providing protection for the nitrogen atom during multi-step syntheses while being removable under specific conditions. Similar compounds with various substituents at the 4-position of the piperidine ring have been extensively studied in medicinal chemistry.
Physical and Chemical Properties
Based on its molecular structure and closely related compounds, the following physicochemical properties can be anticipated:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₂₉NO₃ |
| Molecular Weight | Approximately 271.40 g/mol |
| Physical State | Likely a colorless oil or white solid at room temperature |
| Solubility | Soluble in common organic solvents (DCM, chloroform, ethyl acetate); poor solubility in water |
| Stability | Generally stable at room temperature; sensitive to strong acids |
| Functional Groups | Tertiary carbamate, ether |
The compound's Boc group makes it susceptible to cleavage under acidic conditions, which is a useful property for synthetic applications where nitrogen deprotection is required. The ether linkage in the 3-methylbutoxy group provides metabolic stability compared to ester or amide bonds.
Synthesis Strategies
The synthesis of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate can be approached through several synthetic routes, drawing on established methodologies for related piperidine derivatives.
General Synthetic Approaches
Based on the synthetic procedures reported for similar compounds, a typical synthesis pathway would likely involve:
-
Starting with commercially available 4-hydroxypiperidine or 4-piperidone
-
Protection of the nitrogen with a Boc group using di-tert-butyl dicarbonate
-
Installation of the 3-methylbutoxy group at the 4-position via etherification or substitution chemistry
Specific Synthetic Procedures
Drawing from the literature on related compounds, the synthesis could follow procedures similar to those used for other tert-butyl 4-substituted piperidine-1-carboxylates . For example:
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Boc Protection | 4-hydroxypiperidine, (Boc)₂O, TEA | DCM, 0°C to rt, 12h | 85-95% |
| Etherification | Boc-protected intermediate, 3-methylbutyl bromide/tosylate, base | DMF, K₂CO₃, 60-80°C, 24h | 70-85% |
| Purification | Column chromatography | Eluent: EtOAc/Hexanes | >95% purity |
Similar to other tert-butyloxycarbonyl protected piperidine compounds, the synthetic protocols would likely employ standard laboratory techniques, with purification via flash column chromatography using gradually increasing polarity solvent systems .
Comparative Analysis with Related Compounds
Several structurally related compounds provide insight into the properties and potential applications of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate.
Structural Analogs
The compound shares structural similarities with other tert-butyl piperidine-1-carboxylate derivatives that have been reported in the literature:
The related compound tert-butyl 4-(bromomethyl)-4-(3-methylbutoxy)piperidine-1-carboxylate (CAS 1695384-95-2) has a molecular weight of 364.32 g/mol and the molecular formula C₁₆H₃₀BrNO₃ . This suggests that our target compound would have similar physical properties but would differ in reactivity due to the absence of the reactive bromomethyl group.
Applications in Medicinal Chemistry
Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate and related compounds have significant applications in pharmaceutical research and development.
Fragment-Based Drug Discovery
Compounds with the piperidine-1-carboxylate scaffold are frequently employed in fragment-based drug discovery approaches. The balanced lipophilicity provided by the 3-methylbutoxy group potentially enhances membrane permeability while maintaining reasonable solubility profiles.
Building Block in Organic Synthesis
The compound serves as a valuable building block in medicinal chemistry for several reasons:
-
The Boc protected nitrogen can be selectively deprotected under acidic conditions
-
The 3-methylbutoxy substituent provides a point of metabolic stability
-
The piperidine ring offers a well-defined three-dimensional shape that can be further functionalized
Enrichment of sp³ Character
One of the key advantages of this type of compound is its high fraction of sp³ hybridized carbon atoms, which has been correlated with improved success rates in drug development . The following table compares the sp³ character of various ring systems:
| Scaffold | Fraction sp³ | Advantages in Drug Development |
|---|---|---|
| Phenyl | 0.0 | Synthetic accessibility, stability |
| Piperidine | 0.83 | 3D structure, reduced flatness |
| Piperidine with 3-methylbutoxy | >0.85 | Enhanced 3D character, metabolic stability |
Molecules with higher sp³ content tend to have improved physicochemical properties, including increased solubility and reduced promiscuous binding to off-target receptors.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| t-Butyl (Boc) | 1.40-1.50 | singlet |
| 3-Methylbutoxy CH₃ groups | 0.90-1.00 | doublet |
| Piperidine ring CH₂ | 1.60-2.00, 2.70-2.90, 3.90-4.10 | multiplets |
| CH at C-4 of piperidine | 3.50-3.70 | multiplet |
| OCH₂ of 3-methylbutoxy | 3.30-3.50 | triplet or multiplet |
Similarly, the ¹³C NMR would exhibit signals characteristic of carbamate carbonyl (155-156 ppm), quaternary carbon of t-butyl group (79-80 ppm), and various methylene and methine carbons in the aliphatic region (20-60 ppm).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume